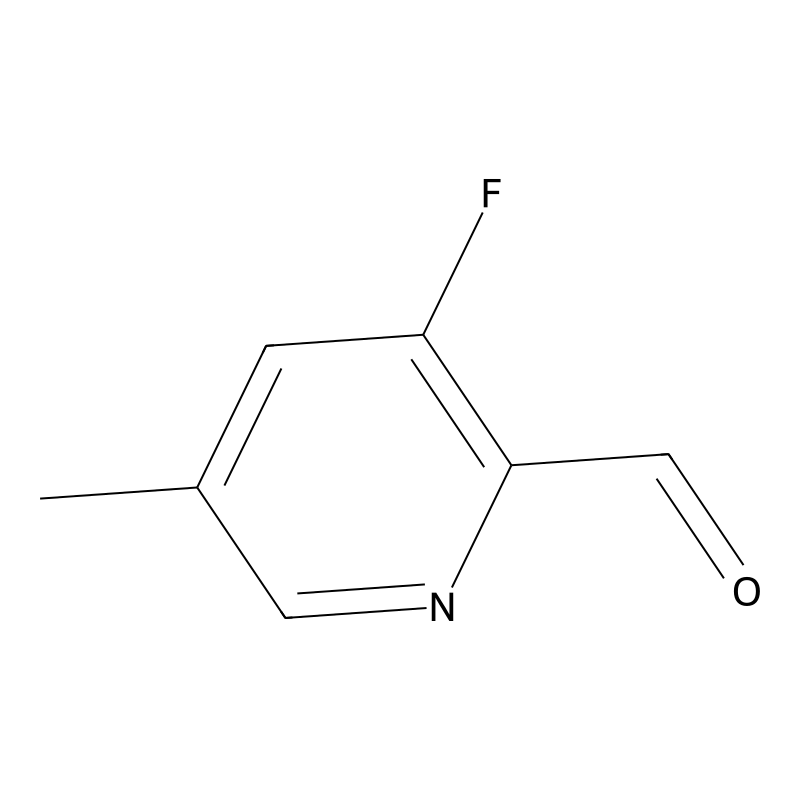

3-Fluoro-5-methylpicolinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-5-methylpicolinaldehyde is a heterocyclic aromatic compound characterized by the presence of a fluorine atom, a methyl group, and an aldehyde functional group. Its molecular formula is , with a molecular weight of approximately 139.13 g/mol. The compound features a pyridine ring structure where the aldehyde group is located at the 2-position and the methyl group at the 5-position, while the fluorine atom is positioned at the 3-position. This unique arrangement imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of research and industry.

- Oxidation: The aldehyde group can be oxidized to form 3-fluoro-5-methylpicolinic acid.

- Reduction: The aldehyde can be reduced to yield 3-fluoro-5-methylpicolinyl alcohol.

- Substitution: The fluorine atom can be substituted with other nucleophiles, leading to various derivatives depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.

The biological activity of 3-Fluoro-5-methylpicolinaldehyde is primarily linked to its potential as an enzyme inhibitor. The compound may interact with specific enzymes by binding to their active sites, thereby preventing substrate binding. The presence of fluorine enhances its binding affinity due to its electronegativity and ability to form strong hydrogen bonds. This characteristic makes it a valuable candidate in drug discovery and development .

Several synthetic methods are available for producing 3-Fluoro-5-methylpicolinaldehyde:

- Oxidation of 3-Fluoro-5-methylpyridine: This method involves using manganese (IV) oxide in acetonitrile under inert conditions, typically at room temperature for about 24 hours.

- Halogenation followed by Fluorination: This involves halogenating 5-methylpyridine derivatives followed by fluorination steps.

- Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can also be employed to introduce fluorine into pyridine derivatives.

3-Fluoro-5-methylpicolinaldehyde finds applications in various fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules and is used as a reagent in organic synthesis.

- Biology: It is utilized in studies investigating enzyme mechanisms and as a probe in biological systems.

- Industry: The compound is relevant in producing specialty chemicals and materials, particularly in pharmaceuticals and agrochemicals.

Research on similar fluorinated compounds suggests that the presence of fluorine can significantly alter how these molecules interact with biological systems. For instance, fluorinated compounds often exhibit enhanced binding affinities due to their unique electronic properties, which can influence metabolic pathways. Further studies on 3-Fluoro-5-methylpicolinaldehyde are warranted to elucidate its specific interactions with biological targets.

Several compounds share structural similarities with 3-Fluoro-5-methylpicolinaldehyde:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Fluoro-5-methylpyridine | Lacks the aldehyde group | Less reactive due to absence of aldehyde functionality |

| 5-Methylpicolinaldehyde | Lacks the fluorine atom | Different reactivity patterns due to absence of fluorine |

| 3-Fluoro-5-methylpicolinic acid | Oxidized form of 3-Fluoro-5-methylpicolinaldehyde | More polar due to carboxylic acid presence |

| 4-Fluoro-3-methylpicolinaldehyde | Fluorine at position 4 | Alters reactivity compared to 3-fluorinated derivatives |

The uniqueness of 3-Fluoro-5-methylpicolinaldehyde lies in its combination of both a fluorine atom and an aldehyde group, which confers distinct chemical and biological properties compared to these similar compounds. The specific arrangement of functional groups influences its reactivity patterns and potential applications in various scientific fields.